![molecular formula C22H21NO B13991551 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a furan ring This particular compound is characterized by the presence of a tert-butyl group and a phenylamine group attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 6-bromo-dibenzo[b,d]furan and tert-butylphenylboronic acid, are prepared.
Coupling Reaction: The aryl halide and boronic acid are subjected to palladium-catalyzed cross-coupling in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under inert conditions. The reaction is typically carried out at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
- 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine
- N1,N7-bis(4-(tert-butyl)-2,6-dimethylphenyl)-9-isopropyl-5,5-dimethyl-N1,N7-diphenyl-4,5,6a1,11a1-tetrahydro-3H-benzo[cd]pyrene-1,7-diamine (DMP-BP)
- N1,N7-bis(dibenzo[b,d]furan-4-yl)-9-isopropyl-N1,N7-bis(4-isopropylphenyl)-5,5-dimethyl-4,5-dihydro-3H-benzo[cd]pyrene-1,7-diamine (DBF-BP)
Uniqueness: 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine is unique due to its specific structural features, such as the tert-butyl and phenylamine groupsCompared to similar compounds, it may exhibit different biological activities and electronic properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C22H21NO |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-tert-butyl-N-phenyldibenzofuran-4-amine |
InChI |
InChI=1S/C22H21NO/c1-22(2,3)18-13-7-11-16-17-12-8-14-19(21(17)24-20(16)18)23-15-9-5-4-6-10-15/h4-14,23H,1-3H3 |
InChI Key |
IZQXFZPWMQHBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
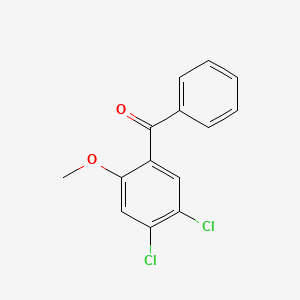
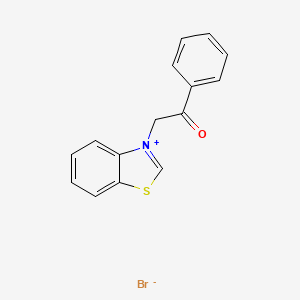
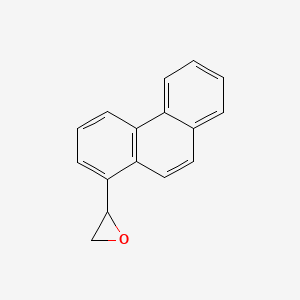
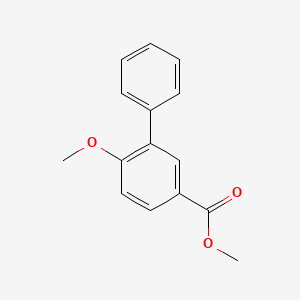
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)

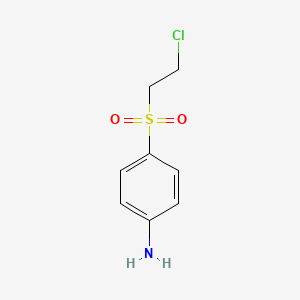
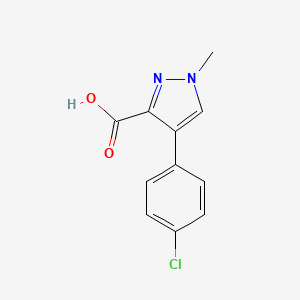
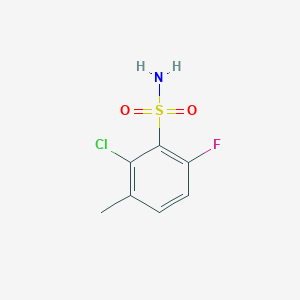
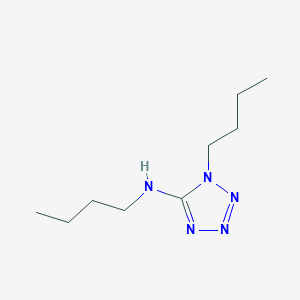
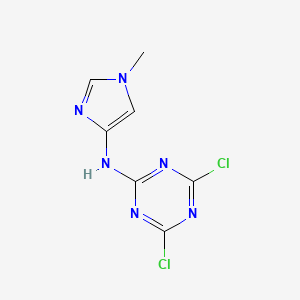

![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
